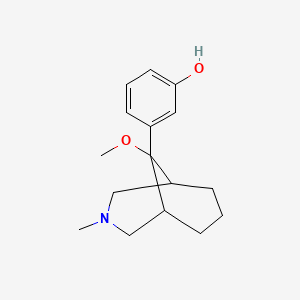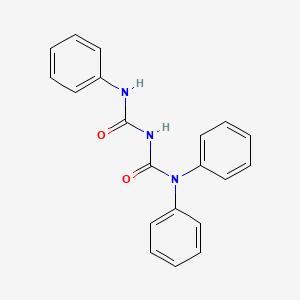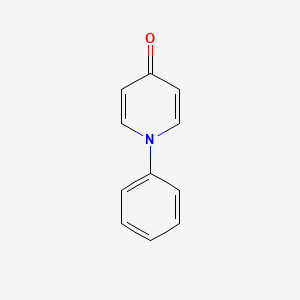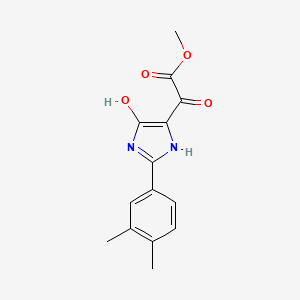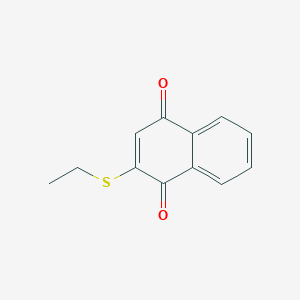![molecular formula C16H14ClN3O3 B14671408 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-97-0](/img/structure/B14671408.png)
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenanthridinyl group substituted with chloro and nitro groups, linked to a propanol moiety through an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine, followed by chlorination to introduce the chloro and nitro substituents. The resulting intermediate is then reacted with 3-aminopropanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenanthridinyl derivatives.
科学研究应用
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenanthridine: Lacks the propanol moiety but shares the phenanthridinyl core.
3-Aminopropanol: Contains the propanol moiety but lacks the phenanthridinyl group.
Phenanthridine: The parent compound without any substituents.
Uniqueness
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is unique due to the combination of its substituents and the propanol linkage, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
38052-97-0 |
|---|---|
分子式 |
C16H14ClN3O3 |
分子量 |
331.75 g/mol |
IUPAC 名称 |
3-[(2-chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14ClN3O3/c17-10-8-13-11-4-1-2-5-12(11)16(18-6-3-7-21)19-15(13)14(9-10)20(22)23/h1-2,4-5,8-9,21H,3,6-7H2,(H,18,19) |
InChI 键 |
QSWALLJYPODQLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])N=C2NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


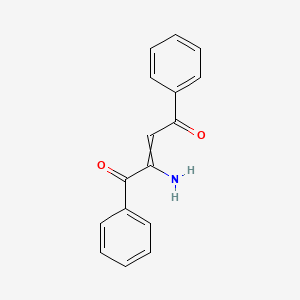
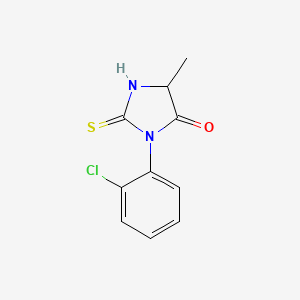
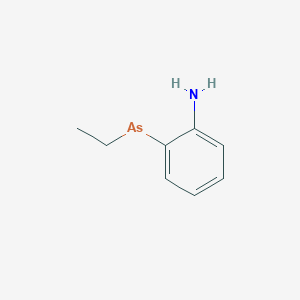

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
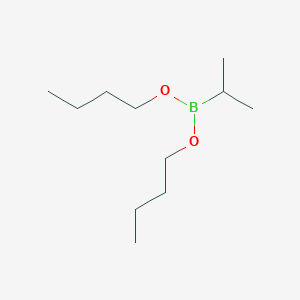
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
